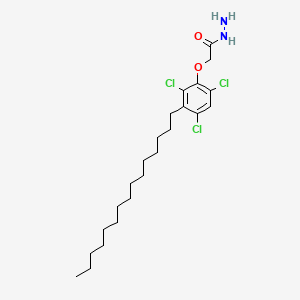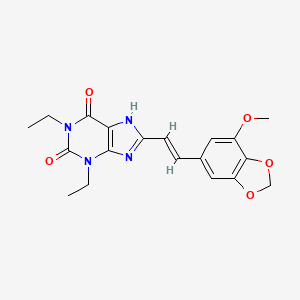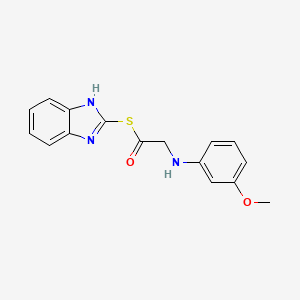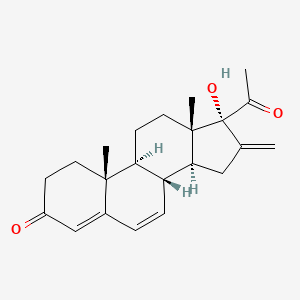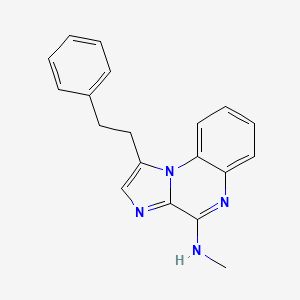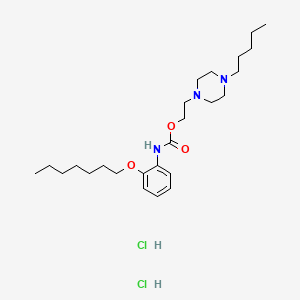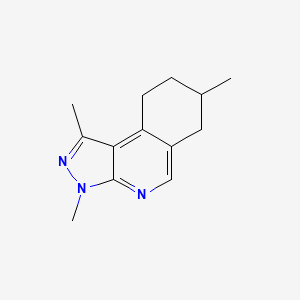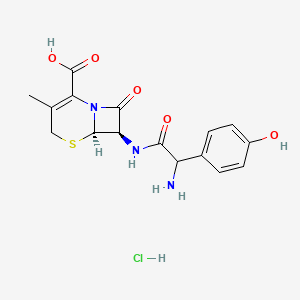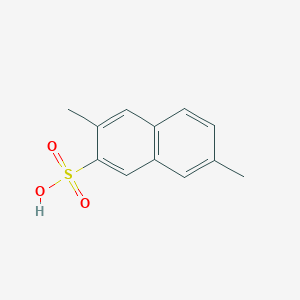
3,7-Dimethyl-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S. It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 3 and 7 and a sulfonic acid group at position 2 on the naphthalene ring. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2-naphthalenesulfonic acid can be synthesized through the sulfonation of 3,7-dimethylnaphthalene. The reaction typically involves the use of concentrated sulfuric acid as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 3,7-dimethylnaphthalene is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulfonic acid derivatives with altered functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various naphthalenesulfonic acid derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
3,7-Dimethyl-2-naphthalenesulfonic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group plays a crucial role in these interactions, facilitating binding to various substrates and influencing the compound’s reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A closely related compound with a sulfonic acid group at the 2-position but without the methyl groups.
Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at the 1-position.
3,6-Dimethyl-2-naphthalenesulfonic acid: Similar to 3,7-Dimethyl-2-naphthalenesulfonic acid but with methyl groups at positions 3 and 6.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical properties and reactivity compared to other naphthalenesulfonic acid derivatives. This unique structure makes it valuable for specific applications in chemical synthesis and industrial processes.
Properties
CAS No. |
33121-78-7 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3,7-dimethylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-3-4-10-6-9(2)12(16(13,14)15)7-11(10)5-8/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
JKGRKCHNYDBGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=C2)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



